![molecular formula C18H21IO3 B5197992 1-ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5197992.png)
1-ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and an iodophenoxy group attached to a benzene ring through a butoxy linker
Preparation Methods
The synthesis of 1-ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium iodate.
Formation of 4-(4-iodophenoxy)butanol: This involves the reaction of 4-iodophenol with 4-bromobutanol in the presence of a base like potassium carbonate.
Etherification: The final step involves the reaction of 4-(4-iodophenoxy)butanol with 1-ethoxy-4-bromobenzene under basic conditions to form this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
1-Ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives using reducing agents like hydrogen in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas with palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways. For example, its iodophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The ethoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s overall activity.
Comparison with Similar Compounds
1-Ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene can be compared with other similar compounds, such as:
1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene:
1-ethoxy-4-[4-(4-chlorophenoxy)butoxy]benzene: The presence of a chlorine atom instead of iodine results in different chemical properties and biological activities.
1-ethoxy-4-[4-(4-bromophenoxy)butoxy]benzene: The bromine atom provides different reactivity compared to iodine, influencing the compound’s use in various reactions.
Properties
IUPAC Name |
1-ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO3/c1-2-20-16-9-11-18(12-10-16)22-14-4-3-13-21-17-7-5-15(19)6-8-17/h5-12H,2-4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKVQCSMDCCTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
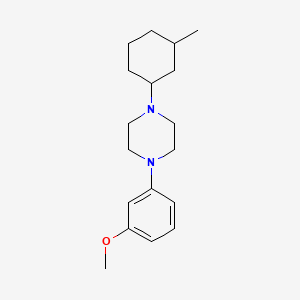
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197919.png)
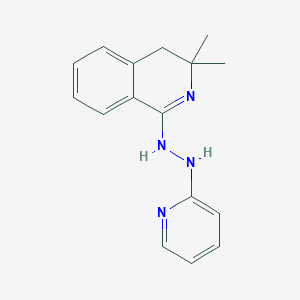
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197934.png)
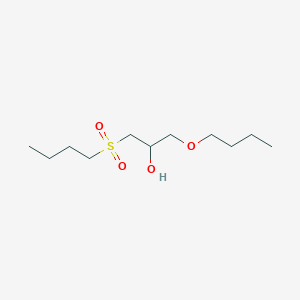
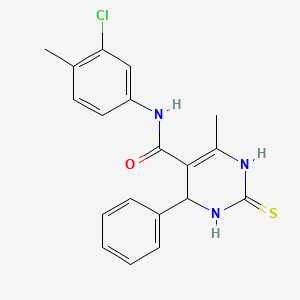
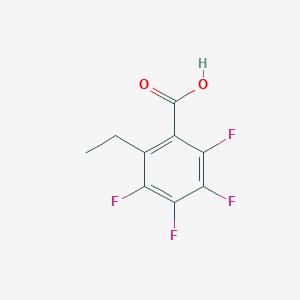
![(4-Chlorophenyl)-(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)methanone](/img/structure/B5197986.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5197987.png)
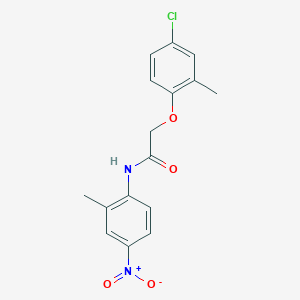
![3-[3-(4-Methylpiperazin-1-yl)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;dihydrochloride](/img/structure/B5198002.png)
![2-methoxy-4-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B5198008.png)
![2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester](/img/structure/B5198014.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5198022.png)
